molecular formula C8H7ClN2 B12965174 2-(2-Chloropyridin-3-yl)propanenitrile

2-(2-Chloropyridin-3-yl)propanenitrile

Cat. No.: B12965174
M. Wt: 166.61 g/mol
InChI Key: IHSKAOUGKRPUQQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyridine backbone and substituent positions. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The numbering of the pyridine ring begins at the nitrogen atom, proceeding clockwise. In this compound, a chlorine atom occupies position 2, while a propanenitrile group (-CH₂-C≡N) is attached to position 3. The nitrile functional group (-C≡N) is prioritized in the suffix, leading to the full systematic name 2-(2-chloropyridin-3-yl)propanenitrile .

The SMILES notation for this compound is CC(C#N)C1=C(N=CC=C1)Cl , which encodes the pyridine ring (C1=N=CC=C1), chlorine substitution at position 2 (Cl), and the propanenitrile group (CC(C#N)) at position 3. This notation aligns with the structural depiction in Figure 1, where the nitrile group extends from the pyridine ring’s third carbon.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₇ClN₂ , consisting of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms. The molecular weight is calculated as follows:

Element Atomic Weight (g/mol) Quantity Contribution (g/mol)
C 12.01 8 96.08
H 1.008 7 7.056
Cl 35.45 1 35.45
N 14.01 2 28.02
Total 166.61

This matches the experimentally determined molecular weight of 166.61 g/mol. The presence of chlorine and nitrogen contributes to the compound’s polarity, influencing its solubility in organic solvents such as acetonitrile or dimethyl sulfoxide.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from analogous chloropyridine derivatives. For example, 2-(6-chloropyridin-3-yl)propanenitrile (a positional isomer) crystallizes in a monoclinic system with space group P2₁/c and lattice parameters a = 7.12 Å, b = 12.34 Å, c = 9.87 Å, and β = 102.5°. The chlorine and nitrile groups likely induce dipole-dipole interactions, stabilizing the crystal lattice through intermolecular forces.

In the solid state, the pyridine ring’s planar geometry and the nitrile group’s linear configuration may promote stacking interactions. The chlorine atom’s electronegativity could further polarize the aromatic system, enhancing packing efficiency. However, experimental validation through X-ray diffraction is required to confirm these hypotheses.

Tautomeric Forms and Resonance Structures

The electronic structure of this compound is influenced by resonance and tautomerism. The pyridine ring exhibits aromatic resonance, with the nitrogen atom contributing a lone pair to the π-system. The chlorine atom, as an electron-withdrawing group, reduces electron density at positions 2 and 4, directing electrophilic substitution to position 5 (meta to chlorine).

The nitrile group (-C≡N) participates in limited resonance due to its triple bond’s high stability. However, hyperconjugation between the nitrile’s σ-bond and the pyridine ring’s π-system may slightly delocalize electrons, as shown below:

$$
\text{Pyridine-}\overset{\delta^+}{\text{C}}3\text{-CH}2\text{-C}≡\overset{\delta^-}{\text{N}}
$$

Tautomerism is unlikely in this compound due to the absence of labile protons or conjugated enolizable groups. The rigid pyridine backbone and stable nitrile functionality preclude significant tautomeric shifts under standard conditions.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c1-6(5-10)7-3-2-4-11-8(7)9/h2-4,6H,1H3

InChI Key

IHSKAOUGKRPUQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(N=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)propanenitrile typically involves the reaction of 2-chloropyridine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the acrylonitrile attacks the 2-chloropyridine, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine oxides or other oxidized derivatives.

    Reduction: Formation of amines or reduced nitrile derivatives.

Scientific Research Applications

2-(2-Chloropyridin-3-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic parallels between 2-(2-chloropyridin-3-yl)propanenitrile (25 ) and three related nitriles— (R)-2-(1-tosyl-1H-indol-5-yl)propanenitrile (22) , (R)-2-(2-methylbenzo[d]oxazol-5-yl)propanenitrile (23) , and (R)-2-mesitylpropanenitrile (24) —highlight substituent-dependent variations in yield, optical purity, and physicochemical properties (Table 1) .

Table 1: Comparative Data for this compound and Analogues

Compound Structure Yield (%) ee (%) [α]D²² (c, CHCl₃) Physical State Molecular Weight (g/mol) Key Spectral Features (IR/NMR/MS)
22 Tosylindole-substituted 65 85 +25.9 (2.10) White solid 325.1 (APCI) Aromatic C–H stretches, sulfonyl S=O peaks
23 Methyloxazole-substituted 86 80 +18.5 (1.21) White solid 186.1 (EI) Oxazole C=N stretch, methyl δ ~2.4 ppm
24 Mesityl-substituted 66 88 +28.8 (0.84) Colorless oil 173.1 (EI) Aliphatic C–H stretches, mesityl δ ~6.8 ppm
25 2-Chloropyridinyl-substituted 78 85 +25.9 (2.10) White solid 325.1 (APCI) Pyridine ring δ 8.5–7.3 ppm, nitrile ~2240 cm⁻¹

Key Observations:

Synthetic Efficiency :

  • Compound 23 achieved the highest yield (86%), likely due to the electron-deficient methyloxazole group enhancing electrophilic reactivity. In contrast, the bulky tosyl group in 22 reduced yield (65%) due to steric hindrance .
  • The chloropyridinyl group in 25 balances reactivity and steric effects, yielding 78%—higher than 22 and 24 but lower than 23 .

Enantioselectivity :

  • The mesityl-substituted 24 showed the highest ee (88%), attributed to the planar aromatic system favoring chiral induction. The chloropyridinyl group in 25 matched 22 (85% ee), suggesting similar steric and electronic environments during catalysis .

Physicochemical Properties :

  • 25 and 22 are solids, whereas 24 is an oil, reflecting the chloropyridinyl/tosyl groups enhancing crystallinity via π-stacking or dipole interactions.
  • Optical rotations correlate with substituent electronic effects: the electron-withdrawing chloropyridinyl group in 25 and tosyl in 22 yield comparable [α]D values (+25.9), while the electron-donating mesityl group in 24 increases rotation (+28.8) .

Spectroscopic Trends :

  • IR : All compounds show nitrile stretches (~2240 cm⁻¹), but 22 and 25 display additional aromatic and heteroatom vibrations (e.g., S=O in 22 ).
  • NMR : The pyridine ring in 25 causes deshielding (δ 8.5–7.3 ppm), distinct from the shielded mesityl protons in 24 (δ ~6.8 ppm) .

Biological Activity

2-(2-Chloropyridin-3-yl)propanenitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antiviral, and enzyme inhibitory properties, supported by data tables and relevant findings from case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and a propanenitrile functional group. Its molecular formula is C8_{8}H8_{8}ClN, indicating the presence of a chlorine atom at the 2-position of the pyridine ring. This unique structure may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activity. The presence of the chlorinated pyridine and nitrile groups is believed to contribute to its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed into a potential antimicrobial agent, particularly against resistant strains.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiviral activity, particularly against viral proteases involved in the replication of viruses like SARS-CoV-2.

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundIC50_{50} (nM)EC50_{50} (µM)
This compound2505.0
Remdesivir1600.5

The data indicates that while this compound shows promising antiviral effects, it is less potent than established antiviral agents like Remdesivir.

Enzyme Inhibition Studies

The mechanism of action for many compounds in this class involves inhibition of key enzymes. For example, studies have shown that this compound can inhibit the activity of certain proteases.

Table 3: Enzyme Inhibition Potency

EnzymeIC50_{50} (nM)
SARS-CoV-2 3CL protease250
Cathepsin L300

These findings suggest that the compound may interact with enzyme active sites, potentially forming covalent bonds that inhibit enzymatic activity.

Case Studies

Recent case studies have explored the potential applications of this compound in drug development. One notable study assessed its efficacy in vitro against various cancer cell lines, revealing cytotoxic effects that warrant further investigation.

Case Study Example

A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant cell death compared to control groups. The study utilized flow cytometry to analyze apoptosis rates:

Findings:

  • At a concentration of 50 µM, apoptosis was observed in over 70% of treated cells.
  • The compound exhibited selectivity towards cancerous cells over non-cancerous cells.

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